Carbenoxolone's most established research application lies in treating peptic ulcers. Studies have shown its effectiveness in promoting healing and reducing gastric acid secretion []. The proposed mechanism involves increasing mucus production and mucosal blood flow in the stomach, creating a protective barrier against ulcer formation []. However, due to potential side effects like mineralocorticoid excess, carbenoxolone use for ulcers has declined in favor of other medications [].
Carbenoxolone exhibits anti-inflammatory effects through various mechanisms, including inhibiting the production of inflammatory mediators like prostaglandins []. Research suggests its potential benefits in inflammatory bowel disease (IBD), with studies demonstrating its ability to reduce inflammation and improve symptoms in animal models []. However, further clinical trials are needed to confirm its efficacy and safety for treating IBD in humans.
Carbenoxolone has been explored for its potential applications in various other areas:
Carbenoxolone is a synthetic compound derived from glycyrrhetinic acid, which is found in the root of the licorice plant. Its chemical formula is , and it has a molar mass of approximately 570.76 g/mol. Carbenoxolone is primarily utilized in the treatment of peptic ulcers, oral ulcers, and inflammation in the digestive tract. It works by promoting mucosal healing and reducing inflammation, making it effective for conditions such as gastroesophageal reflux disease and oral mucositis .
The mechanism of action of Carbenoxolone is not fully understood, but several proposed pathways exist:
Carbenoxolone functions primarily as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1. This enzyme catalyzes the conversion of inactive cortisone to active cortisol, thus increasing cortisol levels in tissues. By inhibiting this enzyme, carbenoxolone reduces local cortisol concentrations, which can be beneficial in treating conditions exacerbated by glucocorticoids . Additionally, carbenoxolone induces oxidative stress in liver mitochondria, leading to mitochondrial permeability transition and cytochrome c release, which are critical events in the apoptotic pathway .
Carbenoxolone exhibits several biological activities:
Carbenoxolone is synthesized through a multi-step process involving the modification of glycyrrhetinic acid. The synthesis typically includes:
Carbenoxolone is primarily used for:
Carbenoxolone interacts with various biological systems:
Several compounds share structural or functional similarities with carbenoxolone. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Glycyrrhizin | Natural triterpenoid saponin | Derived from licorice; exhibits antiviral properties. |
| Betamethasone | Synthetic glucocorticoid | Potent anti-inflammatory effects; used in various conditions. |
| Dexamethasone | Synthetic glucocorticoid | Strong anti-inflammatory effects; used in severe allergies and cancers. |
| Fludrocortisone | Synthetic mineralocorticoid | Primarily used for adrenal insufficiency; retains sodium. |
Carbenoxolone's uniqueness lies in its dual role as an anti-inflammatory agent and its ability to modulate glucocorticoid activity without exhibiting significant mineralocorticoid effects itself. This makes it particularly valuable in treating conditions where glucocorticoids may exacerbate symptoms or side effects.
Carbenoxolone functions as a potent, non-selective inhibitor of both 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and type 2 (11β-HSD2) isoenzymes, which are critical regulators of glucocorticoid metabolism and tissue-specific cortisol availability [1] [2] [3]. The compound effectively inhibits both isozymes of 11β-HSD in vitro and in vivo, preventing regeneration of glucocorticoids by 11β-HSD1 and thereby protecting primary cultures of hippocampal cells from glucocorticoid-mediated exacerbation of excitatory amino acid neurotoxicity [1].
Research demonstrates that carbenoxolone exhibits dose-dependent inhibition of 11β-HSD1 activity across various tissue systems. In mouse liver homogenates, carbenoxolone reduced the conversion of cortisone to cortisol by 21%, 48%, 82%, and 95% at concentrations of 0.4, 0.8, 1.6, and 3.2 μmol/L, respectively [2]. The inhibitory potency typically requires concentrations of 10^-9 M in vitro to achieve effective 11β-HSD inhibition, while other actions such as gap junction interference require substantially higher concentrations (10^-5 to 10^-4 M) [1].
In renal tissue, dose-dependent inhibition of 11β-hydroxysteroid dehydrogenase activities was observed with intravenous carbenoxolone administration at 0.06, 0.6, or 6 mg/h, causing approximately 50%, 80%, and greater than 90% inhibition, respectively [4]. This potent inhibition demonstrates the compound's effectiveness at relatively low doses compared to its other pharmacological activities.
The tissue distribution and activity of carbenoxolone's 11β-HSD inhibition varies significantly between organ systems. Carbenoxolone inhibition of 11β-HSD1 in the liver, adipose tissue, and brain significantly improves symptoms of metabolic syndrome in diabetic mouse models [2]. However, clinical studies in obese subjects revealed that despite highly effective inhibition of whole-body 11β-HSD turnover, carbenoxolone did not inhibit conversion of cortisone to cortisol in adipose tissue, suggesting tissue-specific resistance mechanisms [5].
In human cognitive studies, administration of 100 mg carbenoxolone three times per day improved verbal fluency after 4 weeks in healthy elderly men and improved verbal memory after 6 weeks in patients with type 2 diabetes [3]. These cognitive improvements occurred without alterations in plasma cortisol levels, glycemic control, or serum lipid profiles, indicating that the beneficial effects result from central nervous system-specific 11β-HSD1 inhibition rather than systemic glucocorticoid changes [3].
| Study System | Carbenoxolone Concentration | Inhibition Percentage | Functional Outcome |
|---|---|---|---|
| Mouse liver homogenates | 0.4-3.2 μM | 21-95% (dose-dependent) | Metabolic improvement |
| Rat kidney | 0.06-6 mg/h | 50-90% (dose-dependent) | Mineralocorticoid effects |
| Human cognitive studies | 100 mg TID | Not quantified | Enhanced memory/fluency |
| Human microsomes | 10 μM | High percentage | Therapeutic potential |
Carbenoxolone serves as a well-established pharmacological tool for inhibiting gap junctional intercellular communication (GJIC), though this action occurs at higher concentrations than those required for 11β-HSD inhibition [6] [7] [8]. The compound effectively blocks gap junction channels formed by connexin proteins, disrupting the passage of small molecules, ions, and secondary messengers between adjacent cells [7] [9].
Carbenoxolone rapidly abolishes dye transfer in scrape-load transfer assays, a standard measure of gap junctional communication, in a reversible and dose-dependent fashion [10]. In bovine aortic endothelial cells, 100 μM carbenoxolone completely blocked junctional transfer of Lucifer yellow, demonstrating potent inhibition of connexin43-mediated communication [10]. The inhibition mechanism appears to involve direct interaction with connexin proteins rather than alterations in their expression or cellular localization [9].
The compound demonstrates selectivity for gap junction inhibition over other cellular processes at appropriate concentrations. In human myocardial tissue, oral administration of 100 mg carbenoxolone reduced right atrial wavefront propagation velocity by 27.1% and right ventricular velocity by 22.7% without affecting cellular refractoriness or electrocardiographic parameters [9]. This selective effect on conduction velocity confirms gap junctional uncoupling as the primary mechanism.
Interestingly, carbenoxolone treatment induces compensatory upregulation of connexin43 expression in endothelial cells. After 6 hours of treatment with 100 μM carbenoxolone, connexin43 protein content increased to 166% of control levels, with corresponding increases in messenger RNA levels [10]. This upregulation occurs through a protein kinase A-dependent pathway, as demonstrated by inhibition with staurosporine and specific protein kinase inhibitors [10].
The disruption of gap junctional communication by carbenoxolone has been exploited therapeutically in cancer research. In human glioma cells, carbenoxolone enhanced tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis through upregulation of death receptor 5 and inhibition of gap junction intercellular communication [7]. This combination therapy prolonged survival by approximately 27% in an intracranial glioma model compared to controls [7].
| Experimental System | Carbenoxolone Concentration | Gap Junction Effect | Functional Outcome |
|---|---|---|---|
| Bovine endothelial cells | 100 μM | Abolished dye transfer | Connexin43 upregulation |
| Human myocardium | 100 mg oral | 27% conduction reduction | Slowed propagation |
| Glioma cells | Combined therapy | Blocked communication | Enhanced apoptosis |
| Cochlear tissue | Intracochlear injection | Disrupted GJIC | Hair cell damage |
Recent research has identified carbenoxolone as a novel inhibitor of histone deacetylase 6 (HDAC6), representing a previously unrecognized mechanism of action [11] [12]. This discovery emerged from high-throughput screening efforts aimed at identifying compounds that bind to the FOXO3 DNA-binding domain and subsequently led to the characterization of carbenoxolone's HDAC6 inhibitory properties [11].
Carbenoxolone demonstrates specific binding to the HDAC6 protein with a binding affinity of 19 μM, as determined by fluorescence polarization assay [11]. Cellular thermal shift assay and surface plasmon resonance assay have confirmed the direct binding ability of carbenoxolone to HDAC6 [11] [12]. Molecular docking studies reveal that carbenoxolone interacts with the catalytic domain of HDAC6, though the specific binding mode differs from traditional hydroxamic acid-based HDAC inhibitors [12].
The selectivity profile of carbenoxolone for HDAC6 over other histone deacetylase isoforms represents a significant finding, as selective HDAC6 inhibition offers therapeutic advantages over pan-HDAC inhibition [11] [12]. This selectivity is particularly important given that HDAC6 has unique structural features, including two catalytic domains and cytoplasmic localization, distinguishing it from nuclear class I HDACs [13].
In gastric cancer cell lines, carbenoxolone effectively blocked the proliferation and migration of MGC-803 cells without showing toxicity to normal gastric cells [12]. The compound inhibited wound healing in cancer cells and reversed the epithelial-mesenchymal transition process, which is crucial for cancer cell mobility and metastasis [12]. In animal studies using nude mice with gastric cancer metastasis models, oral carbenoxolone treatment significantly inhibited lung metastasis [12].
The HDAC6 inhibitory activity of carbenoxolone extends beyond cancer applications. HDAC6 regulates multiple cellular processes through deacetylation of non-histone substrates including α-tubulin and heat shock protein 90 (HSP90) [13]. The inhibition of HDAC6 by carbenoxolone may contribute to its observed effects in neurodegeneration, inflammation, and cellular stress responses, though these connections require further investigation [14] [15].
| Study Parameter | Experimental Value | Research Method | Clinical Significance |
|---|---|---|---|
| HDAC6 binding affinity | 19 μM | Fluorescence polarization | Direct protein interaction |
| Cancer cell inhibition | Blocked proliferation | Cell viability assays | Anti-metastatic potential |
| Selectivity profile | HDAC6-selective | Enzyme panel screening | Reduced side effects |
| Animal efficacy | Inhibited metastasis | Mouse xenograft model | Therapeutic validation |
Carbenoxolone's interactions with glucocorticoid metabolism extend beyond simple enzyme inhibition to encompass complex physiological and pharmacokinetic effects that vary by tissue type and patient population [16] [5] [17]. The compound influences both the availability and activity of endogenous glucocorticoids through multiple interconnected mechanisms.
Carbenoxolone significantly affects the apparent metabolic clearance rate of cortisol, decreasing it by approximately 20% in clinical studies [17]. This reduction in clearance increases the bioavailability of circulating cortisol without directly altering plasma cortisol concentrations during morning measurements [5]. The enhanced cortisol availability results from inhibition of both 11β-HSD1-mediated regeneration and 11β-HSD2-mediated inactivation pathways [16].
In patients with congenital adrenal hyperplasia, carbenoxolone augmented the adrenocorticotropic hormone-suppressing and mineralocorticoid activities of hydrocortisone treatment [17]. The compound produced statistically significant decreases of 20-50% in mean plasma 17-hydroxyprogesterone, androstenedione, and renin activity, indicating enhanced glucocorticoid efficacy [17]. These effects occurred without producing cushingoid symptoms or significantly altering blood pressure, glucose, or insulin levels [17].
The tissue distribution of carbenoxolone's effects on glucocorticoid metabolism reveals important clinical considerations. In obese subjects, whole-body cortisol regeneration was effectively inhibited, but adipose tissue conversion of cortisone to cortisol remained largely unchanged [5]. This tissue-specific resistance may explain the reduced insulin-sensitizing effects of carbenoxolone in obese compared to lean individuals [5].
Research using toad bladder preparations demonstrated that carbenoxolone enhances the rise in short-circuit current induced by both corticosterone and cortisol when applied to the mucosal surface [18]. The compound increased corticosterone-induced current to 2.07 times above baseline compared to 1.48 times with steroid alone, and cortisol-induced current to 1.66 times above baseline compared to 1.07 times with cortisol alone [18].
While carbenoxolone demonstrates weak direct binding to glucocorticoid receptors, its affinity is approximately 1000 times less than corticosterone and 20,000-30,000 times less than dexamethasone [16]. This weak receptor binding is insufficient to account for significant direct glucocorticoid activity at therapeutic doses [16]. Instead, the compound's effects primarily result from modulation of endogenous glucocorticoid availability and activity through enzymatic inhibition [16].
In vascular tissue studies, carbenoxolone completely blocked the interconversion of corticosterone and 11-dehydrocorticosterone at 1 μmol/L concentration [19]. The compound allowed determination that 11-dehydrocorticosterone retained approximately 75% of the glucocorticoid activity of corticosterone in upregulating angiotensin II receptor binding [19]. This research demonstrated that carbenoxolone serves as a valuable pharmacological tool for dissecting glucocorticoid metabolic pathways [19].
| Metabolic Parameter | Carbenoxolone Effect | Clinical Population | Physiological Significance |
|---|---|---|---|
| Cortisol clearance | 20% reduction | Various patients | Enhanced steroid availability |
| Adrenal androgens | 20-50% decrease | CAH patients | Improved disease control |
| Tissue selectivity | Variable inhibition | Obese vs lean | Therapeutic limitations |
| Receptor binding | Weak affinity | In vitro studies | Minimal direct effects |
Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry represents the gold standard analytical approach for carbenoxolone quantification in biological matrices [1]. This sophisticated analytical technique combines the superior separation capabilities of ultra-high-performance liquid chromatography with the exceptional selectivity and sensitivity of tandem mass spectrometry detection.
The chromatographic separation employs a Zorbax Eclipse XDB-C18 column (4.6 × 75 mm, 3.5 μm particle size) maintained at ambient temperature [1]. The mobile phase consists of an isocratic composition of water-methanol (10:90, volume/volume) supplemented with 0.1 millimolar ammonium formate, delivered at a flow rate of 1.0 milliliters per minute [1]. This optimized chromatographic system achieves complete separation within a total run time of 3.5 minutes, with carbenoxolone eluting at 1.7 minutes [1].
The mass spectrometric detection utilizes negative electrospray ionization mode with a source temperature maintained at 650 degrees Celsius [1]. Critical ionization parameters include a curtain gas flow rate of 30 milliliters per minute, ion spray voltage of negative 4500 volts, and ion source gases 1 and 2 each set to 60 milliliters per minute [1]. The declustering potential is optimized at negative 160 volts for carbenoxolone and negative 110 volts for the internal standard [1].
Multiple reaction monitoring transitions provide both quantitative and qualitative identification capabilities. The primary quantification transition monitors the precursor ion at mass-to-charge ratio 569 fragmenting to product ion 469 with a collision energy of negative 40 electron volts [1]. The qualifier transition employs the same precursor ion (569) fragmenting to product ion 425 using a collision energy of negative 60 electron volts [1]. These transitions demonstrate exceptional specificity for carbenoxolone identification and quantification.
Sample preparation involves liquid-liquid extraction with ice-cold acetonitrile [1]. Brain tissue specimens undergo homogenization at a 1:3 ratio with water prior to extraction, while blood samples receive direct processing [1]. The extraction procedure includes the addition of 10 nanograms of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol-d3 as internal standard, followed by centrifugation at 3500 revolutions per minute for 10 minutes [1]. After freezing at negative 40 degrees Celsius for at least 2 hours, the organic layer undergoes drying and reconstitution in 100 microliters of water-methanol (1:10) [1].
Comprehensive method validation establishes the reliability and reproducibility of the Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry method across multiple analytical parameters [1]. The validation encompasses linearity, precision, accuracy, selectivity, recovery, matrix effects, and stability assessments in accordance with international bioanalytical guidelines [2] [3].
Linearity assessment demonstrates exceptional performance across the analytical range of 10 to 1000 nanograms per gram for brain tissue and 10 to 1000 nanograms per milliliter for blood specimens [1]. The correlation coefficients consistently exceed 0.9934 across all validation runs, with many achieving values approaching 1.0000 [1]. This outstanding linearity ensures accurate quantification across the entire working range.
Precision evaluation reveals robust analytical performance with intra-day precision coefficients of variation ranging from 9 to 16 percent for brain tissue samples [1]. Inter-day precision demonstrates similar reliability with coefficients of variation between 9 and 13 percent across low, medium, and high quality control concentrations [1]. These precision values fall well within the accepted criteria of 15 percent for most concentrations and 20 percent for the lower limit of quantification [2].
Accuracy determination shows excellent agreement with theoretical values. Intra-day accuracy bias ranges from negative 16 to positive 7 percent, while inter-day accuracy bias falls between negative 10 to less than 1 percent [1]. All accuracy measurements meet the stringent acceptance criteria of within 15 percent bias for most concentrations and within 20 percent for the lower limit of quantification [2].
Selectivity and specificity assessments utilize six independent biological matrix sources to evaluate potential interferences [1]. No chromatographic peaks co-elute with carbenoxolone or the internal standard, confirming the method's ability to distinguish the analyte from endogenous matrix components [1]. This selectivity ensures accurate quantification without bias from biological interferences.
Recovery and matrix effects evaluation demonstrates consistent extraction efficiency and minimal ion suppression. Absolute recovery averages 103 ± 6 percent for carbenoxolone and 111 ± 10 percent for the internal standard [1]. Ion suppression remains acceptably low at 24 ± 7 percent for carbenoxolone and 24 ± 15 percent for the internal standard [1]. These values indicate reliable analyte extraction and consistent ionization efficiency.
Carryover assessment confirms the absence of analyte contamination between consecutive injections [1]. Following injection of high concentration samples (1000 nanograms per gram), subsequent negative control injections show no detectable carbenoxolone, validating the cleanliness of the analytical system [1].
Comprehensive stability studies establish the conditions under which carbenoxolone maintains its integrity in biological matrices, ensuring reliable analytical results throughout sample processing and storage [1]. These investigations encompass freeze-thaw stability, post-preparative stability, and long-term storage conditions.
Post-preparative stability evaluation examines carbenoxolone stability in processed extracts stored in the autosampler at 5 degrees Celsius for 72 hours [1]. Low quality control samples (30 nanograms per gram) demonstrate 83.3 percent recovery with 3 percent coefficient of variation and negative 17 percent bias [1]. Medium quality control samples (300 nanograms per gram) show 82.0 percent recovery with 3 percent coefficient of variation and negative 14 percent bias [1]. High quality control samples (750 nanograms per gram) exhibit 98.3 percent recovery with 7 percent coefficient of variation and negative 2 percent bias [1]. All post-preparative stability results meet acceptance criteria of within 20 percent of target concentrations.
Freeze-thaw stability assessment evaluates carbenoxolone integrity through three complete freeze-thaw cycles [1]. Low quality control samples maintain 93.3 percent recovery with 15 percent coefficient of variation and negative 6 percent bias [1]. Medium quality control samples demonstrate 108.7 percent recovery with 13 percent coefficient of variation and positive 9 percent bias [1]. High quality control samples show 105.2 percent recovery with 13 percent coefficient of variation and positive 5 percent bias [1]. These results confirm carbenoxolone stability under typical sample handling conditions.
Storage temperature requirements vary depending on the carbenoxolone formulation [4] [5]. Pure carbenoxolone requires storage at negative 20 degrees Celsius in a freezer environment [6], while carbenoxolone disodium salt maintains stability at 2 to 8 degrees Celsius [4] [5]. The disodium salt formulation exhibits hygroscopic properties, necessitating protection from moisture during storage [7].
Long-term stability studies establish minimum storage durations of 60 days under appropriate conditions [8]. Carbenoxolone disodium salt demonstrates stability for at least 4 years when stored as a crystalline solid under recommended conditions [9]. Solution stability is more limited, with aqueous preparations not recommended for storage beyond one day [9].
Matrix-specific considerations reveal differential stability profiles between blood and brain tissue matrices [1]. Brain tissue homogenates require careful temperature control during processing to prevent degradation [1]. Blood specimens demonstrate robust stability under standard collection and processing conditions [1]. Both matrices maintain analyte integrity when processed according to validated procedures and stored under appropriate conditions [1].